Mercury, chloro(2-methoxyphenyl)-
Overview
Description
Mercury, chloro(2-methoxyphenyl)-, also known by its CAS number 10366-02-6, is an organomercury compound It is characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, chloro(2-methoxyphenyl)- typically involves the reaction of mercury(II) chloride with 2-methoxyphenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:
HgCl2+C7H7MgBrO→Hg(C7H7O)Cl+MgBrCl
Industrial Production Methods
Industrial production of Mercury, chloro(2-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Mercury, chloro(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.
Oxidation and Reduction: The mercury center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (R-SH), amines (R-NH2), and phosphines (R3P). These reactions typically occur under mild conditions with the use of a base to facilitate the nucleophilic attack.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include organomercury compounds with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, often resulting in different mercury oxidation states and coordination environments.
Scientific Research Applications
Mercury, chloro(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the electronics and materials science sectors.
Mechanism of Action
The mechanism of action of Mercury, chloro(2-methoxyphenyl)- involves its ability to form strong bonds with various nucleophiles. The mercury center acts as an electrophile, attracting nucleophiles to form stable complexes. This reactivity is exploited in various applications, from catalysis to biological interactions.
Comparison with Similar Compounds
Similar Compounds
- Mercury, chloro(4-methoxyphenyl)-
- Mercury, chloro(3-methoxyphenyl)-
- Mercury, chloro(2-ethoxyphenyl)-
Uniqueness
Mercury, chloro(2-methoxyphenyl)- is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional effect can lead to different chemical and biological properties compared to its isomers and analogs.
Conclusion
Mercury, chloro(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and potential therapeutic applications. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.
Properties
IUPAC Name |
chloro-(2-methoxyphenyl)mercury | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLIPASBPAGXMZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Hg]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClHgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407879 | |
Record name | Mercury, chloro(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-02-6 | |
Record name | Mercury, chloro(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercury, chloro(2-methoxyphenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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